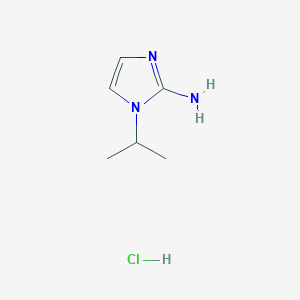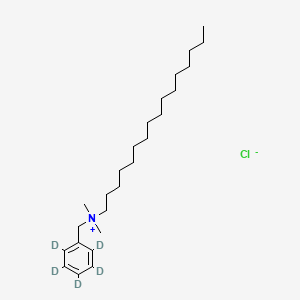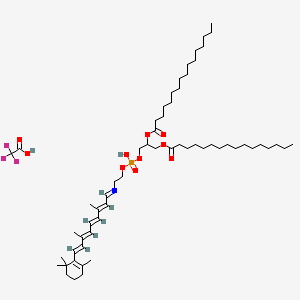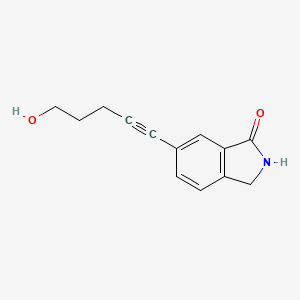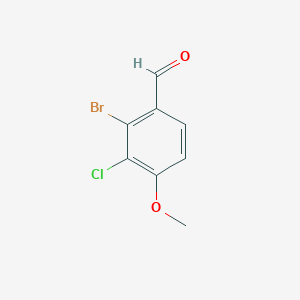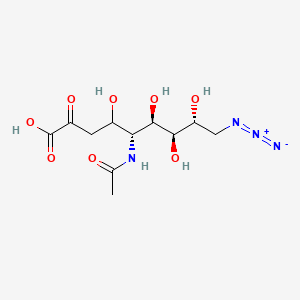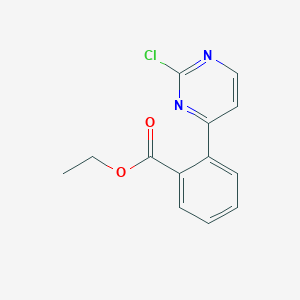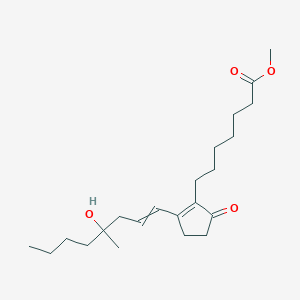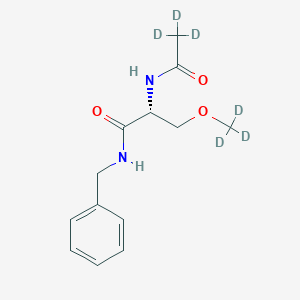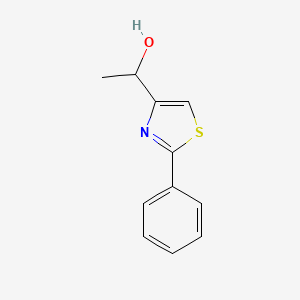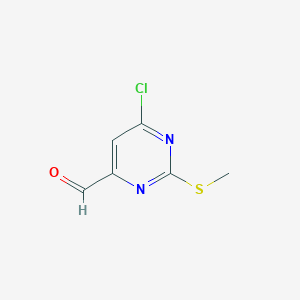![molecular formula C29H48O3 B13853530 (3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one is a complex organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. This compound features a benzyloxy group and a long tridecyl chain, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one typically involves multiple steps, starting from simpler organic molecules. A common approach might include:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step might involve the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Attachment of the Tridecyl Chain: This could be done through alkylation reactions using tridecyl halides.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or benzoic acid, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its benzyloxy group could facilitate binding to specific biological targets.
Medicine
In medicine, derivatives of oxetanes are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate or as a precursor for drug synthesis.
Industry
In industry, (3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one might be used in the development of new materials, such as polymers or surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and benzyloxy group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-((S)-2-(Benzyloxy)decyl)-3-hexyloxetan-2-one: A similar compound with a shorter alkyl chain.
(3R,4R)-4-((S)-2-(Methoxy)tridecyl)-3-hexyloxetan-2-one: A compound with a methoxy group instead of a benzyloxy group.
(3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-pentyloxetan-2-one: A compound with a shorter oxetane ring substituent.
Uniqueness
(3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one is unique due to its specific combination of a benzyloxy group and a long tridecyl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific binding interactions.
Properties
Molecular Formula |
C29H48O3 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
3-hexyl-4-(2-phenylmethoxytridecyl)oxetan-2-one |
InChI |
InChI=1S/C29H48O3/c1-3-5-7-9-10-11-12-13-17-21-26(31-24-25-19-15-14-16-20-25)23-28-27(29(30)32-28)22-18-8-6-4-2/h14-16,19-20,26-28H,3-13,17-18,21-24H2,1-2H3 |
InChI Key |
GAMXMSBSPXGAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


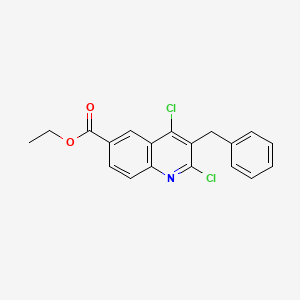
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
